![molecular formula C12H15ClO B14512840 Benzoyl chloride, 4-[(2S)-2-methylbutyl]- CAS No. 62796-32-1](/img/structure/B14512840.png)
Benzoyl chloride, 4-[(2S)-2-methylbutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a 4-[(2S)-2-methylbutyl] substituent. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be synthesized through several methods. One common method involves the reaction of benzotrichloride with water or benzoic acid. The reaction with water produces benzoyl chloride and hydrochloric acid, while the reaction with benzoic acid produces benzoyl chloride and benzoic acid . Another method involves the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to convert the parent acid into benzoyl chloride .
Industrial Production Methods
In industrial settings, benzoyl chloride, 4-[(2S)-2-methylbutyl]- is typically produced through the chlorination of benzyl alcohol or benzaldehyde. The chlorination process involves the use of chlorine gas to convert benzyl alcohol or benzaldehyde into benzoyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce benzoic acid and hydrochloric acid.
Acylation: Reacts with alcohols to form esters and with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenones and related derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, amines, and aromatic compounds. The reactions typically occur under acidic or basic conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include benzoic acid, esters, amides, and benzophenones .
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4-[(2S)-2-methylbutyl]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, alcohols, and amines to form various products. The molecular targets and pathways involved in these reactions include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoyl chloride, 4-[(2S)-2-methylbutyl]- include other benzoyl chlorides and acyl chlorides, such as:
Uniqueness
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is unique due to the presence of the 4-[(2S)-2-methylbutyl] substituent, which imparts specific chemical and physical properties to the compound. This uniqueness allows it to be used in specialized applications where other benzoyl chlorides may not be suitable .
Eigenschaften
CAS-Nummer |
62796-32-1 |
|---|---|
Molekularformel |
C12H15ClO |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
4-[(2S)-2-methylbutyl]benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
JTFWIFQALWOEGT-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl |
Kanonische SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
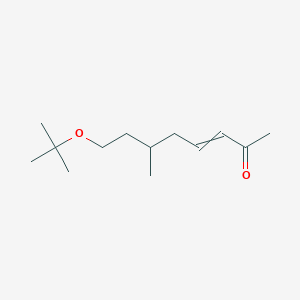
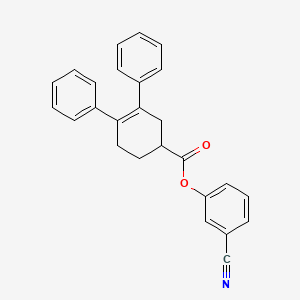
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
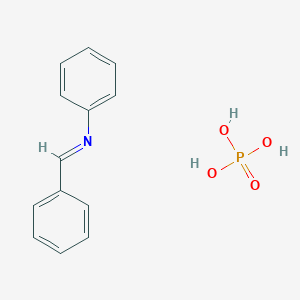
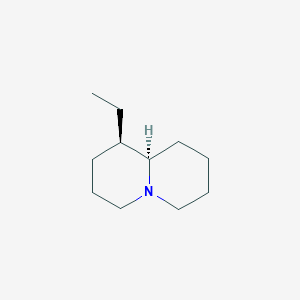
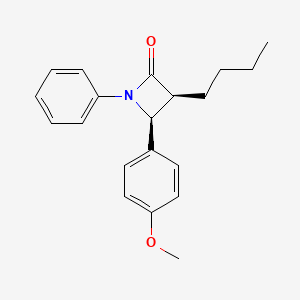
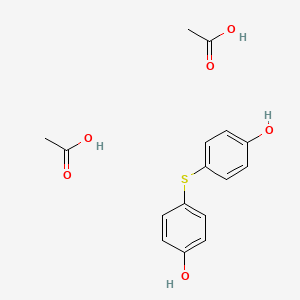
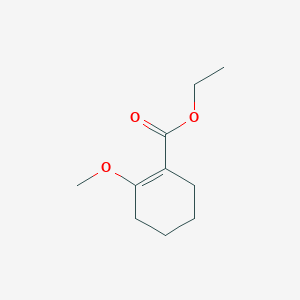
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
